Structural Uniqueness vs. Phenylsulfonyl and Tolylsulfonyl Analogs
The 4-methoxyphenylsulfonyl group of the target compound is distinct from the unsubstituted phenylsulfonyl group found in N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide and the 4-methylphenylsulfonyl variant reported in vendor catalogs . In sulfonylpyrrole HDAC inhibitor patents, the nature of the aryl sulfonyl substituent (R2) is a critical determinant of in vitro potency, with para-substituted electron-donating groups such as methoxy typically enhancing activity relative to hydrogen or methyl [1]. However, quantitative IC50 data for this specific compound are not publicly available.
| Evidence Dimension | Structural differentiation: aryl sulfonyl substituent |
|---|---|
| Target Compound Data | 4-Methoxyphenylsulfonyl at C3 |
| Comparator Or Baseline | Phenylsulfonyl analog (C22H24N2O3S); 4-Methylphenylsulfonyl analog (C23H26N2O3S) |
| Quantified Difference | Presence of electron-donating para-methoxy group vs. hydrogen or methyl |
| Conditions | Structural comparison based on reported molecular formulas and patent SAR trends |
Why This Matters
The methoxy group may enhance target binding through additional hydrogen bonding and altered electron density on the sulfonyl group, potentially translating to improved biochemical potency—a hypothesis requiring experimental confirmation.
- [1] WO 2005/087724 A1. Sulphonylpyrroles as HDAC inhibitors. Altana Pharma AG. Filed 2005-03-10. Published 2005-09-22. View Source
